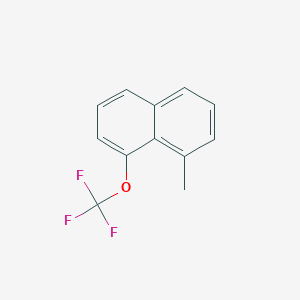

1-Methyl-8-(trifluoromethoxy)naphthalene

Description

Properties

Molecular Formula |

C12H9F3O |

|---|---|

Molecular Weight |

226.19 g/mol |

IUPAC Name |

1-methyl-8-(trifluoromethoxy)naphthalene |

InChI |

InChI=1S/C12H9F3O/c1-8-4-2-5-9-6-3-7-10(11(8)9)16-12(13,14)15/h2-7H,1H3 |

InChI Key |

PXQPUNNTJREBMS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC=C2OC(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Methyl 8 Trifluoromethoxy Naphthalene

Strategies for the Introduction of the Trifluoromethoxy Moiety to Naphthalene (B1677914) Systems

The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal and materials chemistry due to its high electronegativity, metabolic stability, and lipophilicity. Its introduction into aromatic systems, particularly the naphthalene scaffold, can be achieved through either direct or indirect routes.

Direct Trifluoromethoxylation Reactions on Naphthalene Scaffolds

Direct trifluoromethoxylation involves the introduction of the -OCF₃ group in a single step from a suitable precursor, typically a phenol. For the synthesis of 1-methyl-8-(trifluoromethoxy)naphthalene, this would ideally involve the trifluoromethoxylation of 1-methyl-8-naphthol.

Electrophilic Trifluoromethoxylating Reagents: While there are no "electrophilic -OCF₃" reagents in the classical sense, electrophilic trifluoromethylating reagents can be used to O-trifluoromethylate phenols. Reagents such as Togni's reagents (hypervalent iodine compounds) and Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts) are effective for the trifluoromethylation of various nucleophiles, including phenols. The general mechanism involves the attack of the phenoxide ion on the electrophilic trifluoromethyl source.

| Reagent Type | Example Reagent | Typical Conditions |

| Hypervalent Iodine | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent II) | Base (e.g., NaH, K₂CO₃), Solvent (e.g., CH₃CN, DMF), Room Temperature to 80 °C |

| Sulfonium Salts | S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate (Umemoto's Reagent) | Base (e.g., DBU, Et₃N), Solvent (e.g., CH₂Cl₂, THF), Room Temperature |

Radical Trifluoromethoxylation: Another direct approach involves the use of radical trifluoromethoxylation reagents. Bis(trifluoromethyl)peroxide (BTMP) can serve as a source of the trifluoromethoxy radical (•OCF₃) under photocatalytic conditions. This method allows for the C-H trifluoromethoxylation of arenes, although its application to the direct conversion of a C-H bond at the 8-position of 1-methylnaphthalene (B46632) to a C-OCF₃ bond would likely suffer from poor regioselectivity.

Indirect Routes for Trifluoromethoxy-Functionalized Naphthalenes

Indirect methods for introducing the trifluoromethoxy group often involve a multi-step sequence starting from a more readily accessible functional group.

From Aryl Halides: An 8-halo-1-methylnaphthalene (e.g., 8-bromo- or 8-iodo-1-methylnaphthalene) can be a precursor to the target compound. Nucleophilic trifluoromethoxylation of aryl halides is challenging due to the instability of the trifluoromethoxide anion. However, copper-catalyzed methods have been developed for this transformation, often using a source of "CF₃O⁻" generated in situ.

From Carboxylic Acids: A decarboxylative approach offers another indirect route. Starting with 1-methylnaphthalene-8-carboxylic acid, a decarboxylative trifluoromethylation could potentially be achieved using photoredox and copper catalysis, although this would yield a trifluoromethyl group (-CF₃) rather than a trifluoromethoxy group. A subsequent transformation would be necessary. A more direct, albeit less common, approach would be a Hunsdiecker-type reaction with a reagent capable of delivering the -OCF₃ moiety.

Regioselective Functionalization Approaches for 1-Methyl-8-(trifluoromethoxy)naphthalene Synthesis

Achieving the desired 1,8-disubstitution pattern on the naphthalene core requires highly regioselective reactions. Directed metalation and cross-coupling reactions are powerful tools for this purpose.

Directed Metalation Strategies for Naphthalene Derivatives

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. A directing metalation group (DMG) on the naphthalene ring directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position, creating a nucleophilic center that can be trapped with an electrophile.

For the synthesis of 1-methyl-8-(trifluoromethoxy)naphthalene, one could envision a strategy starting with a naphthalene derivative bearing a DMG at the 1-position. A suitable DMG would then direct lithiation to the 8-position. Subsequent reaction with an electrophilic methyl source would install the methyl group. The DMG could then be converted to the trifluoromethoxy group. For instance, a carbamate group at the 1-position could direct lithiation to the 8-position.

| Directing Group | Base | Electrophile | Subsequent Transformation |

| -CONEt₂ | s-BuLi/TMEDA | CH₃I | Conversion of -CONEt₂ to -OH, then to -OCF₃ |

| -OC(O)NEt₂ | n-BuLi | (CH₃)₂SO₄ | Conversion of -OC(O)NEt₂ to -OH, then to -OCF₃ |

Cross-Coupling Reactions for Naphthalene Substitution

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be applied to the construction of 1,8-disubstituted naphthalenes. A common strategy involves the use of a di-functionalized naphthalene precursor, such as 1,8-dihalonaphthalene.

Suzuki and Stille Couplings: For the synthesis of 1-methyl-8-(trifluoromethoxy)naphthalene, a sequential cross-coupling approach could be employed starting from 1,8-dibromonaphthalene. A selective monomethylation via a Suzuki or Stille coupling could be followed by a second coupling reaction to introduce the trifluoromethoxy group, for instance, through a Buchwald-Hartwig-type O-arylation with a trifluoromethoxide source, though this is challenging. A more viable approach would be the introduction of a hydroxyl group via a cross-coupling reaction, followed by trifluoromethoxylation as described in section 2.1.1.

| Reaction Type | Starting Material | Reagents | Product |

| Suzuki Coupling | 1,8-Dibromonaphthalene | 1. CH₃B(OH)₂, Pd catalyst, base 2. Boronic acid pinacol ester of -OH, Pd catalyst, base | 1-Methyl-8-hydroxynaphthalene |

| Stille Coupling | 1,8-Dibromonaphthalene | 1. CH₃SnBu₃, Pd catalyst 2. Stannane of -OH, Pd catalyst | 1-Methyl-8-hydroxynaphthalene |

| Ullmann Condensation | 1-Bromo-8-methylnaphthalene | Phenol, Cu catalyst, base | 1-Methyl-8-phenoxynaphthalene (as a model) |

De Novo Synthesis of the Naphthalene Core Bearing Methyl and Trifluoromethoxy Groups

An alternative to the functionalization of a pre-existing naphthalene ring is the construction of the bicyclic system with the desired substituents already in place. These de novo syntheses often involve cycloaddition reactions.

One plausible approach could involve a Diels-Alder reaction between a suitably substituted butadiene derivative and a dienophile, followed by an aromatization step. For instance, a reaction between a phenyl-substituted butadiene and an acetylene derivative could form the naphthalene core.

Another strategy is the reaction of o-alkynyl-substituted carbonyl compounds with alkynes, which can lead to the formation of substituted naphthalenes in a regioselective manner. Adapting this methodology would require the synthesis of an ortho-alkynyl benzaldehyde or ketone precursor that already contains the trifluoromethoxy group or a precursor to it.

| Reaction Type | Precursors | Key Transformation |

| Diels-Alder Cycloaddition | Substituted 1-phenyl-1,3-butadiene and a methyl-substituted alkyne | [4+2] cycloaddition followed by aromatization |

| Annelation of Benzene (B151609) Ring | Substituted o-alkynylbenzaldehyde and a methyl-substituted alkene | Iodonium ion-mediated cycloaddition |

While conceptually elegant, de novo syntheses can be lengthy and may require the preparation of complex starting materials. However, they offer the advantage of unambiguous placement of substituents on the naphthalene core.

Stereoselective Synthesis Considerations for Related Chiral Naphthalene Derivatives

The asymmetric synthesis of chiral naphthalene derivatives is a significant area of research, driven by their potential applications as chiral ligands, functional materials, and in the synthesis of biologically active compounds. acs.org While the specific stereoselective synthesis of 1-methyl-8-(trifluoromethoxy)naphthalene is not extensively detailed in the literature, several advanced methodologies for creating related chiral naphthalene structures provide a conceptual framework for its potential asymmetric synthesis. These strategies primarily focus on the construction of axial chirality, a common feature in sterically hindered naphthalene derivatives.

One prominent strategy is the central-to-axial chirality conversion . This approach involves the creation of a central chirality which is then converted into axial chirality. For instance, an asymmetric Povarov reaction, catalyzed by a chiral phosphoric acid, can be used to synthesize quinoline-naphthalene atropisomers with high enantioselectivity. acs.orgnih.gov This is followed by an oxidation step, for example using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), to induce the formation of the chiral axis. acs.orgnih.gov This methodology has proven effective for creating sterically hindered biaryl systems and could be conceptually applied to precursors of 1-methyl-8-(trifluoromethoxy)naphthalene.

Another powerful technique is the use of organocatalysis to achieve asymmetric synthesis. For example, secondary amine catalysis has been employed in the stepwise asymmetric vinylogous domino double-isomerization to produce axially chiral naphthalene chalcones. acs.org This method proceeds through the formation of an exocyclic dihydronaphthalene intermediate, which is crucial for establishing the axial chirality. acs.org The reaction conditions are typically mild, and this approach has been shown to tolerate a variety of functional groups, suggesting its potential adaptability for the synthesis of complex naphthalene derivatives.

Transition metal-catalyzed reactions also offer a versatile platform for the enantioselective synthesis of chiral naphthalenes. Nickel(II)-catalyzed Diels-Alder reactions of isobenzofurans with subsequent dehydrative aromatization have been used to construct triaxially chiral polysubstituted naphthalene derivatives with excellent enantioselectivity. chemistryviews.org Furthermore, rhodium-catalyzed enantioselective [2+2+2] cycloadditions of diynes with ynamides have been developed for the atroposelective synthesis of axially chiral anilides, which are precursors to other chiral biaryls. nih.gov

The enantioselective dearomatization of naphthalene derivatives presents another innovative route. A silver-mediated enantioselective aza-electrophilic dearomatization has been developed to couple vinylnaphthalenes with azodicarboxylates, yielding chiral polyheterocycles. researchgate.net This method relies on the formation of an aziridinium intermediate to facilitate the dearomatization of the naphthalene core. researchgate.net

The following table summarizes key aspects of these advanced synthetic methodologies for related chiral naphthalene derivatives:

| Methodology | Key Features | Catalyst/Reagent Examples | Typical Stereoselectivity | Ref. |

| Central-to-Axial Chirality Conversion | Two-step process involving the formation of a stereocenter followed by its conversion to a chiral axis. | Chiral Phosphoric Acid, DDQ | ≤99% ee | acs.org |

| Organocatalytic Domino Reaction | Utilizes secondary amine catalysis to form axially chiral chalcones via an exocyclic dihydronaphthalene intermediate. | Secondary Amines (e.g., derived from proline) | 90–97% ee | acs.org |

| Ni(II)-Catalyzed Diels-Alder | Involves a Diels-Alder reaction followed by dehydrative aromatization to produce triaxially chiral naphthalenes. | Ni(II) complexes with chiral ligands | Excellent ee and de | chemistryviews.org |

| Enantioselective Dearomatization | Couples vinylnaphthalenes with azodicarboxylates through a silver-mediated process to afford chiral polyheterocycles. | Silver salts (e.g., AgSbF6) with chiral ligands | up to 99:1 e.r. | researchgate.net |

| Rh-Catalyzed [2+2+2] Cycloaddition | An intermolecular cycloaddition of diynes and ynamides to construct enantioenriched axially chiral anilides. | Rhodium complexes with chiral phosphine ligands | High enantioselectivity | nih.gov |

These methodologies underscore the progress in the stereoselective synthesis of chiral naphthalene derivatives. The choice of a specific strategy would depend on the availability of starting materials and the desired substitution pattern on the naphthalene core. The principles derived from these studies could guide the future development of synthetic routes toward enantiomerically pure 1-methyl-8-(trifluoromethoxy)naphthalene and its analogs.

Mechanistic Investigations and Reactivity Profiles of 1 Methyl 8 Trifluoromethoxy Naphthalene

Electrophilic Reactions of 1-Methyl-8-(trifluoromethoxy)naphthalenestackexchange.comrsc.org

Electrophilic aromatic substitution (EAS) on 1-Methyl-8-(trifluoromethoxy)naphthalene is dictated by the competing electronic effects of the activating methyl group and the deactivating trifluoromethoxy group, as well as the intrinsic reactivity of the naphthalene (B1677914) ring. The naphthalene system is generally more reactive than benzene (B151609) towards electrophiles, with a preference for substitution at the α-positions (1, 4, 5, 8) due to the formation of a more stable carbocation intermediate where one ring remains fully aromatic. pearson.comonlineorganicchemistrytutor.comlibretexts.org

In this molecule, the substituents occupy two α-positions (1 and 8). The remaining α-positions are 4 and 5. The methyl group at position 1 is an electron-donating group that activates the ring it is attached to (Ring A) and directs incoming electrophiles to the ortho (position 2) and para (position 4) positions. libretexts.org Conversely, the trifluoromethoxy group at position 8 is strongly electron-withdrawing via the inductive effect, deactivating the ring it is attached to (Ring B). nih.govreddit.com Despite its deactivating nature, the lone pairs on the oxygen atom allow for resonance, making the trifluoromethoxy group an ortho, para-director, targeting positions 7 and 5. nih.govreddit.com

The reaction is therefore anticipated to occur preferentially on the activated Ring A. The primary site for electrophilic attack is predicted to be position 4, which is not only the para position relative to the activating methyl group but also an inherently favored α-position of the naphthalene core. libretexts.orglibretexts.org Attack at position 2 (ortho to the methyl group) is also possible but generally less favored than α-position attack.

| Position | Substituent Effect (from C1-Methyl) | Substituent Effect (from C8-Trifluoromethoxy) | Inherent Naphthalene Reactivity | Predicted Outcome for EAS |

|---|---|---|---|---|

| 2 | Activating, Ortho | Deactivating | β-position (Less reactive) | Minor Product |

| 3 | Activating, Meta | Deactivating | β-position (Less reactive) | Unlikely |

| 4 | Activating, Para | Deactivating | α-position (More reactive) | Major Product |

| 5 | Deactivating | Deactivating, Para | α-position (More reactive) | Possible, but disfavored |

| 6 | Deactivating | Deactivating, Meta | β-position (Less reactive) | Unlikely |

| 7 | Deactivating | Deactivating, Ortho | β-position (Less reactive) | Minor Product, disfavored |

Nucleophilic Reactions of 1-Methyl-8-(trifluoromethoxy)naphthalenestackexchange.comnih.gov

Nucleophilic aromatic substitution (SNAr) on an aromatic ring typically requires the presence of a strong electron-withdrawing group to stabilize the negatively charged intermediate (Meisenheimer complex) and a suitable leaving group. nih.gov

The trifluoromethoxy group is a potent electron-withdrawing substituent and therefore strongly activates the naphthalene ring system towards nucleophilic attack, particularly the ring to which it is attached (Ring B). mdpi.comnih.gov In contrast, the electron-donating methyl group at position 1 deactivates Ring A for SNAr.

Consequently, should a competent leaving group (e.g., a halide) be present on Ring B (at positions 5, 6, or 7), 1-Methyl-8-(trifluoromethoxy)naphthalene would be susceptible to SNAr. The trifluoromethoxy group would effectively stabilize the anionic Meisenheimer complex formed during the reaction, especially if the nucleophilic attack occurs at the ortho (position 7) or para (position 5) positions relative to the OCF₃ group. The reaction proceeds via a two-step addition-elimination mechanism. nih.gov Without a leaving group, the aromatic system is unlikely to undergo nucleophilic substitution.

Radical Pathways and Trifluoromethoxy Group Reactivitystackexchange.combohrium.com

The radical chemistry of 1-Methyl-8-(trifluoromethoxy)naphthalene is expected to involve two primary pathways: reactions involving the methyl group and reactions involving the aromatic core. The trifluoromethyl and trifluoromethoxy groups are known to be robust, with strong carbon-fluorine bonds that contribute to their stability under many conditions. tcichemicals.comrsc.org

A significant radical pathway for 1-methylnaphthalene (B46632) is hydrogen abstraction from the methyl group to form a resonance-stabilized 1-naphthylmethyl radical. nih.govmdpi.com This pathway is likely to be dominant for 1-Methyl-8-(trifluoromethoxy)naphthalene as well, as the C-H bonds of the methyl group are the most susceptible to homolytic cleavage. This resulting radical can then participate in further reactions, such as oxidation. nih.gov

The trifluoromethoxy group itself is generally unreactive under radical conditions. rsc.org While radical trifluoromethylation of aromatic compounds is a well-established field, this involves the addition of a CF₃ radical to an aromatic system, not the reaction of a pre-existing trifluoromethoxy group. rsc.orgbohrium.com The stability of the trifluoromethoxy group means it would likely remain intact during radical processes initiated at other parts of the molecule.

Impact of the Trifluoromethoxy Group on Aromatic Reactivity and Regioselectivitynih.gov

The trifluoromethoxy group exerts a profound influence on the reactivity and regioselectivity of the naphthalene system. Its properties are often compared to that of a halogen, earning it the term "pseudo-halogen". nih.gov

Impact on Reactivity : The primary effect of the trifluoromethoxy group is its strong electron-withdrawing inductive nature (-I effect), which arises from the high electronegativity of the three fluorine atoms. mdpi.com This effect significantly reduces the electron density of the aromatic rings, thereby deactivating the molecule towards electrophilic attack. nih.gov Consequently, 1-Methyl-8-(trifluoromethoxy)naphthalene is less reactive in EAS reactions than 1-methylnaphthalene. Conversely, this electron-withdrawing character activates the ring for potential nucleophilic aromatic substitution. nih.gov

Reaction Kinetics Studies for 1-Methyl-8-(trifluoromethoxy)naphthalene Formations and Transformationsrsc.org

The rate of formation of this compound via electrophilic substitution on a pre-existing substituted naphthalene would be significantly influenced by the electronic nature of the substituents. For instance, the introduction of a trifluoromethoxy group onto 1-methylnaphthalene would be slower than reactions on unsubstituted naphthalene due to its deactivating effect. nih.gov

While direct kinetic studies are lacking, extensive research has been conducted on the combustion kinetics of 1-methylnaphthalene, which serves as a structural analogue. mdpi.comresearchgate.net These studies provide insight into the transformation rates of the methylnaphthalene core. A key finding is that hydrogen abstraction from the methyl group is a dominant and rate-influencing consumption pathway under combustion conditions. mdpi.comresearchgate.net

| Condition | Reaction Pathway | Contribution to Consumption of 1-Methylnaphthalene | Kinetic Significance |

|---|---|---|---|

| T = 1200 K, ϕ = 1, p = 10 bar | H-abstraction from methyl group (A₁CH₃ → A₁ĊH₂) | 55.54% | Dominant initial reaction pathway. mdpi.com |

| T = 800-1400 K | Oxidation of 1-naphthylmethyl radical (A₁ĊH₂ + O₂) | N/A | Significantly enhances fuel reactivity and reduces ignition delay time. mdpi.com |

| High Temperature (>1800 K) | Pathways originating from methyl group vs. aromatic ring | N/A | Methyl group pathways are preferential chemical routes in combustion. researchgate.net |

These data from 1-methylnaphthalene combustion modeling highlight that transformations involving the methyl group are kinetically significant, a principle that would extend to the reactivity of 1-Methyl-8-(trifluoromethoxy)naphthalene, especially in radical-mediated processes. mdpi.com

Comprehensive Spectroscopic Characterization of 1 Methyl 8 Trifluoromethoxy Naphthalene

Academic Research Applications and Future Perspectives for 1 Methyl 8 Trifluoromethoxy Naphthalene

Role as a Versatile Synthetic Intermediate and Building Block in Organic Chemistry

Naphthalene (B1677914) derivatives are fundamental building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules. google.comchemicalbook.comacs.orggoogle.comderpharmachemica.com 1-Methyl-8-(trifluoromethoxy)naphthalene, with its distinct functional groups, is poised to be a versatile synthetic intermediate. The methyl group can undergo various transformations, such as oxidation to a carboxylic acid or halogenation to introduce further functionality. The trifluoromethoxy group, known for its high stability and electron-withdrawing nature, can influence the reactivity of the naphthalene ring, directing electrophilic substitution reactions to specific positions. acs.org

The presence of both an electron-donating methyl group and an electron-withdrawing trifluoromethoxy group creates a unique electronic environment within the naphthalene system. This electronic push-pull character can be exploited in the design and synthesis of novel dyes, pharmaceuticals, and agrochemicals. For instance, the naphthalene core is a common scaffold in medicinal chemistry, and the specific substituents of 1-methyl-8-(trifluoromethoxy)naphthalene could lead to the development of new therapeutic agents with enhanced efficacy or modified pharmacokinetic properties. google.comacs.org

Exploration in Advanced Materials Science

The field of materials science continuously seeks new organic molecules with tailored properties for various applications. Fluorinated aromatic compounds, in particular, have garnered significant interest due to their unique electronic and physical characteristics.

Optoelectronic Properties in Naphthalene-Based Systems

Naphthalene derivatives are known to exhibit interesting photophysical properties, including strong fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.netrsc.orgresearchgate.netresearchgate.net The introduction of a trifluoromethoxy group can significantly alter the electronic properties of the naphthalene core, potentially leading to materials with desirable emission wavelengths and high quantum yields. The trifluoromethoxy group's strong electron-withdrawing nature can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule, which is a key parameter in designing electron-transporting materials for OLEDs. nih.gov

Table 1: Illustrative Optoelectronic Properties of Related Naphthalene Derivatives

| Compound Class | Key Features | Potential Application |

| Fluorinated Naphthalene Diimides | High electron affinity, good photostability | Electron-transporting materials in OLEDs and organic solar cells |

| Naphthalimides with Donor-Acceptor Groups | Intramolecular charge transfer, tunable fluorescence | Fluorescent probes, emissive materials in OLEDs |

This table is illustrative and based on the properties of related compound classes, as specific data for 1-Methyl-8-(trifluoromethoxy)naphthalene is not available.

Integration into Polymeric Structures (e.g., polynaphthalimides)

Polymers incorporating the naphthalene unit, such as polynaphthalimides, are known for their excellent thermal stability and mechanical properties. researchgate.netrsc.org The incorporation of 1-methyl-8-(trifluoromethoxy)naphthalene into a polymer backbone could impart several beneficial properties. The trifluoromethoxy group can enhance the polymer's solubility in organic solvents, facilitating its processing into thin films and fibers. Furthermore, the fluorine content can increase the material's hydrophobicity and thermal stability.

Polymers containing this monomeric unit could find applications as high-performance plastics, dielectric materials in microelectronics, or as components of advanced composites. The specific substitution pattern may also influence the polymer's morphology and chain packing, which are crucial for its mechanical and optical properties.

Development of Novel Reagents and Catalysts from Naphthalene Derivatives

The unique steric and electronic environment created by the peri-substituents in 1-methyl-8-(trifluoromethoxy)naphthalene could be harnessed in the development of new reagents and catalysts. For example, the naphthalene backbone could serve as a scaffold for the synthesis of chiral ligands for asymmetric catalysis. The methyl and trifluoromethoxy groups would influence the steric bulk and electronic properties of the ligand, which in turn would affect the stereoselectivity of the catalyzed reaction.

While no specific reagents or catalysts derived from 1-methyl-8-(trifluoromethoxy)naphthalene have been reported, the broader class of fluorinated aromatic compounds has been explored in catalyst design. The electron-withdrawing nature of the trifluoromethoxy group could be utilized to modulate the reactivity of a catalytic center attached to the naphthalene ring.

Fundamental Studies on Substituent Effects and Aromaticity in Fluorinated Naphthalenes

The 1,8-disubstituted naphthalene system is a well-established model for studying peri-interactions, which are through-space interactions between substituents at these positions. acs.orgresearchgate.netnih.govnih.govmdpi.com In 1-methyl-8-(trifluoromethoxy)naphthalene, the steric repulsion between the methyl and trifluoromethoxy groups can lead to distortions of the naphthalene ring from planarity. nih.gov These distortions can, in turn, affect the aromaticity of the system.

Computational studies, such as those employing the Harmonic Oscillator Model of Aromaticity (HOMA), can be used to quantify the degree of aromaticity in each of the two rings of the naphthalene core. researchgate.netnih.gov By comparing the calculated aromaticity of 1-methyl-8-(trifluoromethoxy)naphthalene with that of other substituted naphthalenes, valuable insights into the interplay of steric and electronic substituent effects can be gained. The trifluoromethoxy group, with its strong inductive and weak resonance effects, presents an interesting case for such fundamental studies.

Table 2: Calculated Aromaticity Indices (HOMA) for Illustrative Substituted Naphthalenes

| Compound | Ring A (Substituted) HOMA | Ring B (Unsubstituted) HOMA |

| Naphthalene | 0.855 | 0.855 |

| 1-Nitronaphthalene | 0.824 | 0.873 |

| 1,8-Dinitronaphthalene | 0.789 | 0.881 |

Note: These are representative values for other substituted naphthalenes to illustrate the concept. Specific HOMA values for 1-Methyl-8-(trifluoromethoxy)naphthalene would require dedicated computational studies.

Potential for Functional Probe Development in Chemical Research

Naphthalene derivatives are widely used as fluorescent probes for the detection of various analytes, including metal ions and biomolecules. rsc.orgnih.govrsc.orgmdpi.comnih.govroyalsocietypublishing.org The fluorescence properties of naphthalene are sensitive to its chemical environment and the nature of its substituents. The introduction of a trifluoromethoxy group can modulate the fluorescence quantum yield and emission wavelength of the naphthalene core.

1-Methyl-8-(trifluoromethoxy)naphthalene could serve as a platform for the development of new functional probes. For example, the methyl group could be functionalized with a receptor unit that selectively binds to a target analyte. Upon binding, a change in the fluorescence of the naphthalene moiety could be observed, allowing for the sensitive detection of the analyte. The high photostability often associated with fluorinated aromatic compounds would be an added advantage for such applications. rsc.org The unique electronic properties conferred by the trifluoromethoxy group could lead to probes with enhanced sensitivity and selectivity. nih.gov

In-depth Analysis of 1-Methyl-8-(trifluoromethoxy)naphthalene Reveals Limited Publicly Available Research

Initial investigations into the chemical compound 1-Methyl-8-(trifluoromethoxy)naphthalene have revealed a notable scarcity of detailed academic and research literature. While basic chemical identifiers and properties are accessible, a comprehensive understanding of its specific applications, emerging trends in research, and interdisciplinary potential remains largely unavailable in the public domain.

The compound, identified by its unique structure featuring a naphthalene core with methyl and trifluoromethoxy substituents at the 1 and 8 positions respectively, is listed by several chemical suppliers. This indicates its availability for research and potential use as a building block in organic synthesis. However, beyond these listings, which provide fundamental data such as molecular formula (C12H9F3O) and CAS number (1261492-68-5), there is a significant lack of published studies detailing its use or exploration in specific scientific fields.

Broader searches encompassing related structures, such as substituted naphthalenes, trifluoromethylated compounds, and methoxy-naphthalene derivatives, suggest potential, yet unconfirmed, areas of interest. Naphthalene derivatives are known to be investigated in medicinal chemistry for their potential as therapeutic agents and in materials science for the development of novel organic materials. The inclusion of a trifluoromethoxy group can often enhance properties such as metabolic stability and lipophilicity in drug candidates, or influence the electronic characteristics of materials.

Despite these general trends within related chemical classes, specific research findings, detailed experimental data, and discussions on the future perspectives or emerging interdisciplinary applications of 1-Methyl-8-(trifluoromethoxy)naphthalene are not present in the currently accessible scientific literature. This suggests that the compound may be a relatively new or underexplored molecule, or that research involving it is proprietary and not yet publicly disclosed.

Consequently, a detailed article on the academic research applications, future perspectives, emerging trends, and interdisciplinary research opportunities for 1-Methyl-8-(trifluoromethoxy)naphthalene cannot be substantively generated at this time due to the lack of available specific information.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 1-methyl-8-(trifluoromethoxy)naphthalene, and how can structural purity be validated?

- Methodological Answer : Synthesis typically involves electrophilic substitution or trifluoromethylation of naphthalene precursors. Controlled conditions (e.g., polar aprotic solvents like tetrahydrofuran) and catalysts (e.g., copper iodide) are critical for regioselectivity . Post-synthesis, purity is validated via:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and absence of isomers.

- Mass Spectrometry (MS) : For molecular weight verification.

- X-ray Crystallography : To resolve steric effects from trifluoromethoxy and methyl groups .

Q. How should researchers design in vitro toxicity screening for this compound?

- Methodological Answer : Follow ATSDR’s inclusion criteria for systemic effects (Table B-1), prioritizing:

- Cell Lines : Hepatic (HepG2), renal (HEK293), and respiratory (A549) models .

- Exposure Routes : Simulate inhalation (air-liquid interface cultures) and oral (gastrointestinal absorption assays).

- Endpoints : Measure oxidative stress (ROS levels), cytotoxicity (LDH release), and metabolic disruption (CYP450 activity) .

Q. What spectroscopic techniques are essential for characterizing trifluoromethoxy-substituted naphthalenes?

- Methodological Answer :

- ¹⁹F NMR : Quantifies fluorine environments and detects impurities.

- FT-IR : Identifies C-F (1100–1250 cm⁻¹) and C-O (1200–1300 cm⁻¹) stretches.

- UV-Vis : Monitors π→π* transitions altered by electron-withdrawing trifluoromethoxy groups .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in toxicity data across species?

- Methodological Answer : Apply ATSDR’s systematic review framework (Steps 4–8):

- Step 4 : Identify outcomes of concern (e.g., hepatotoxicity vs. neurotoxicity).

- Step 5 : Assess risk of bias via questionnaires (Table C-7) for animal studies, focusing on exposure characterization and blinding .

- Step 6 : Rate confidence in evidence using species-specific metabolic pathways (e.g., murine CYP2F2 vs. human CYP2A13) .

Q. What computational strategies predict the compound’s environmental fate and bioaccumulation?

- Methodological Answer :

- QSAR Models : Use logP (octanol-water partition coefficient) to estimate bioaccumulation potential.

- Molecular Dynamics Simulations : Model interactions with lipid bilayers to assess membrane permeability.

- Degradation Pathways : Predict photolysis products via DFT calculations of bond dissociation energies .

Q. How do trifluoromethoxy and methyl groups influence binding affinity in protein-ligand interactions?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to targets like cytochrome P450 enzymes.

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes from fluorine-mediated hydrophobic interactions.

- Comparative Analysis : Contrast with non-fluorinated analogs to isolate electronic effects (e.g., trifluoromethoxy’s −I effect) .

Q. What strategies mitigate bias in epidemiological studies of occupational exposure?

- Methodological Answer :

- Cohort Design : Use nested case-control studies with matched controls for confounding factors (e.g., smoking).

- Biomarker Validation : Quantify naphthalene oxide adducts in hemoglobin as exposure biomarkers .

- Meta-Analysis : Apply random-effects models to reconcile heterogeneous data from air monitoring vs. biological sampling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.